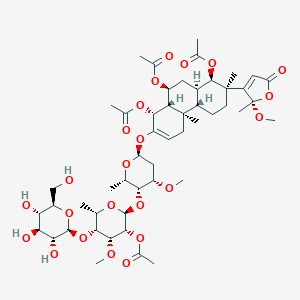
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide, also known as TAK-700, is a novel androgen synthesis inhibitor that has been widely studied for the treatment of prostate cancer. This compound has shown promising results in preclinical and clinical studies, and its mechanism of action has been extensively investigated.
Mechanism of Action
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is a selective inhibitor of CYP17, which is a key enzyme involved in the synthesis of androgens. This enzyme has two activities: 17α-hydroxylase and 17,20-lyase. 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide selectively inhibits the 17,20-lyase activity of CYP17, which is responsible for the conversion of pregnenolone and 17α-hydroxyprogesterone to dehydroepiandrosterone (DHEA) and androstenedione, respectively. By blocking this step, 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide reduces the levels of androgens in the body, which can slow down the growth of prostate cancer cells.
Biochemical and Physiological Effects:
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has been shown to reduce the levels of testosterone and other androgens in the body. This can lead to several biochemical and physiological effects, such as reduced prostate volume, decreased PSA levels, and improved quality of life in patients with advanced prostate cancer. 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has also been shown to have a favorable safety profile, with no significant adverse events reported in clinical trials.
Advantages and Limitations for Lab Experiments
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has several advantages for lab experiments. It is a selective inhibitor of CYP17, which makes it a useful tool for studying the role of androgens in prostate cancer. 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has some limitations as well. It has low aqueous solubility, which can make it difficult to formulate for in vivo studies. 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide also has limited selectivity for CYP17, and it can inhibit other enzymes such as CYP3A4 at higher concentrations.
Future Directions
There are several future directions for research on 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide. One area of interest is the combination of 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide with other therapies for prostate cancer, such as androgen receptor antagonists or chemotherapy. Another area of interest is the development of more potent and selective inhibitors of CYP17, which could improve the efficacy and safety of this approach. Finally, there is a need for further research on the mechanism of action of 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide and its effects on other physiological systems in the body.
Synthesis Methods
The synthesis of 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide involves several steps, starting from commercially available starting materials. The key step is the reaction between 2-bromo-3-methoxy-1-naphthoic acid and 2-butyl-2H-tetrazol-5-amine, which leads to the formation of the naphthamide intermediate. This intermediate is then brominated using N-bromosuccinimide to give the final product, 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide. The overall yield of this synthesis is around 25%, and the purity of the final product can be improved by recrystallization.
Scientific Research Applications
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has been extensively studied for the treatment of prostate cancer. It works by inhibiting the enzyme CYP17, which is involved in the synthesis of androgens such as testosterone. By blocking this enzyme, 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide reduces the levels of androgens in the body, which can slow down the growth of prostate cancer cells. 4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its efficacy and safety in patients with advanced prostate cancer.
properties
Product Name |
4-bromo-N-(2-butyl-2H-tetraazol-5-yl)-3-methoxy-2-naphthamide |
|---|---|
Molecular Formula |
C17H18BrN5O2 |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
4-bromo-N-(2-butyltetrazol-5-yl)-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H18BrN5O2/c1-3-4-9-23-21-17(20-22-23)19-16(24)13-10-11-7-5-6-8-12(11)14(18)15(13)25-2/h5-8,10H,3-4,9H2,1-2H3,(H,19,21,24) |
InChI Key |
XWZBCOFDCOYPEE-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C(=C2OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)


![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)




![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
